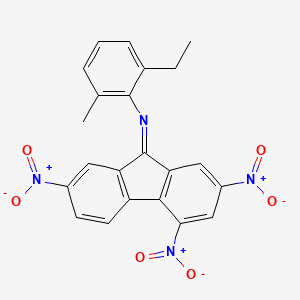
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine is a complex organic compound characterized by its unique molecular structure. This compound is part of the fluoren-9-imine family, known for their diverse applications in various scientific fields. The presence of nitro groups and a fluoren-9-imine core makes it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine typically involves multi-step organic reactions. The process may start with the nitration of fluorene to introduce nitro groups at specific positions. Subsequent steps involve the formation of the imine linkage through condensation reactions with appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of nitroaromatic compounds on biological systems. Its interactions with enzymes and proteins could provide insights into biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine exerts its effects would depend on its interactions with molecular targets. The nitro groups may participate in redox reactions, while the imine linkage could interact with nucleophiles. These interactions could influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (9E)-N-(2-Ethylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(6-Methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine
- (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-dinitro-9H-fluoren-9-imine
Uniqueness
The unique combination of ethyl, methyl, and nitro groups in (9E)-N-(2-Ethyl-6-methylphenyl)-2,4,7-trinitro-9H-fluoren-9-imine distinguishes it from other similar compounds
Properties
CAS No. |
180142-96-5 |
|---|---|
Molecular Formula |
C22H16N4O6 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,4,7-trinitrofluoren-9-imine |
InChI |
InChI=1S/C22H16N4O6/c1-3-13-6-4-5-12(2)21(13)23-22-17-9-14(24(27)28)7-8-16(17)20-18(22)10-15(25(29)30)11-19(20)26(31)32/h4-11H,3H2,1-2H3 |
InChI Key |
LFGXBBRLMSFXJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


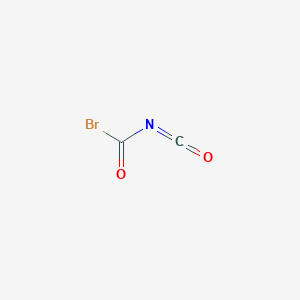
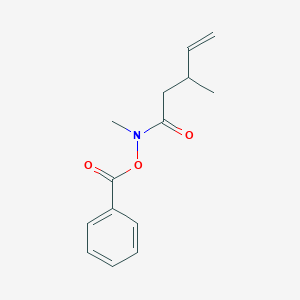
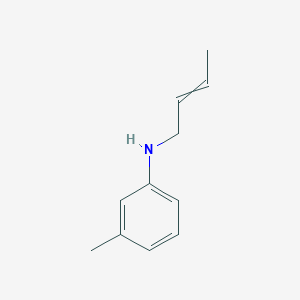
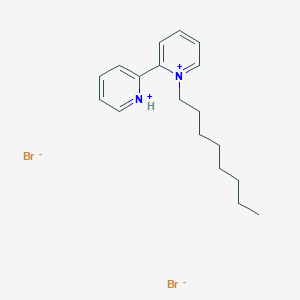
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
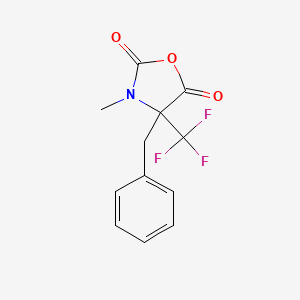
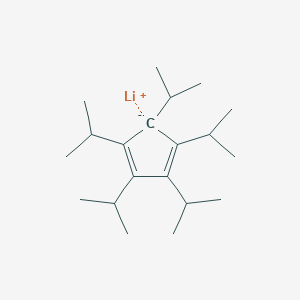
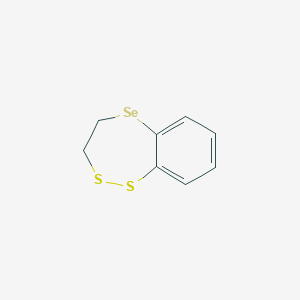
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
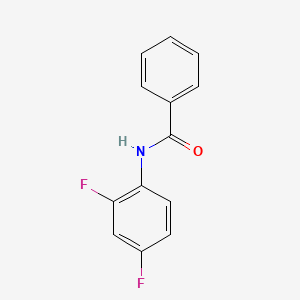
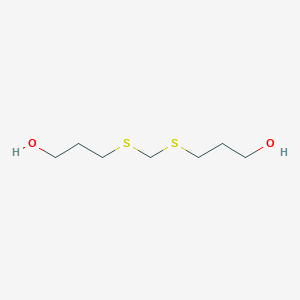
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
